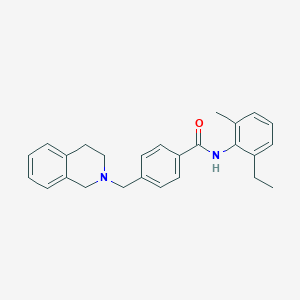![molecular formula C32H26N2O3S B296915 2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide](/img/structure/B296915.png)
2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl group, a phenylsulfonyl group, and a biphenyl group, all attached to a benzamide core. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzyl(phenylsulfonyl)amine: This step involves the reaction of benzylamine with phenylsulfonyl chloride under basic conditions to form benzyl(phenylsulfonyl)amine.
Coupling with Biphenyl-2-ylbenzamide: The benzyl(phenylsulfonyl)amine is then coupled with biphenyl-2-ylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzyl group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[benzyl(phenylsulfonyl)amino]benzamide: Lacks the biphenyl group, making it less complex.
N-(biphenyl-2-yl)benzamide: Lacks the benzyl(phenylsulfonyl)amino group, resulting in different chemical properties.
Benzyl(phenylsulfonyl)amine: A simpler structure without the benzamide core.
Uniqueness
2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C32H26N2O3S |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C32H26N2O3S/c35-32(33-30-22-12-10-20-28(30)26-16-6-2-7-17-26)29-21-11-13-23-31(29)34(24-25-14-4-1-5-15-25)38(36,37)27-18-8-3-9-19-27/h1-23H,24H2,(H,33,35) |
InChI Key |
IWLCPTFBFCSFGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![N-(3-chloro-2-methylphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B296837.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)
![N-isobutyl-2-({[4-methoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296842.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![N-(3-ethoxypropyl)-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296847.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B296851.png)
![2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B296852.png)
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296853.png)
![N-(sec-butyl)-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296854.png)
